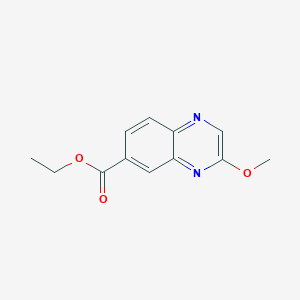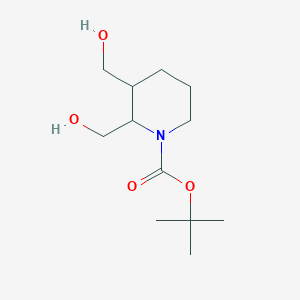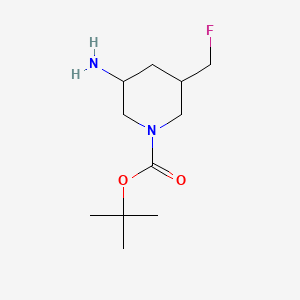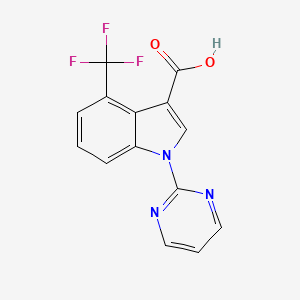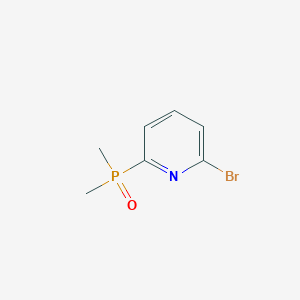![molecular formula C12H9N3 B13923309 [4-(5-Pyrimidinyl)phenyl]acetonitrile](/img/structure/B13923309.png)
[4-(5-Pyrimidinyl)phenyl]acetonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[4-(5-Pyrimidinyl)phenyl]acetonitrile: is an organic compound with the molecular formula C12H9N3 and a molecular weight of 195.22 g/mol It consists of a phenyl ring substituted with a pyrimidinyl group and an acetonitrile group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of [4-(5-Pyrimidinyl)phenyl]acetonitrile typically involves the reaction of a pyrimidinyl-substituted benzaldehyde with a suitable nitrile source under acidic or basic conditions. One common method involves the use of acetonitrile as a solvent and a catalyst such as potassium carbonate to facilitate the reaction .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to achieve high efficiency and minimize by-products.
化学反应分析
Types of Reactions: [4-(5-Pyrimidinyl)phenyl]acetonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products Formed: The major products formed from these reactions include substituted phenylacetonitriles, amines, and carboxylic acids, depending on the specific reaction conditions and reagents used .
科学研究应用
Chemistry: In chemistry, [4-(5-Pyrimidinyl)phenyl]acetonitrile is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals .
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It serves as a lead compound for the development of new therapeutic agents .
Medicine: In medicine, derivatives of this compound are explored for their potential use in treating various diseases, including cancer and infectious diseases .
Industry: In the industrial sector, the compound is used in the synthesis of specialty chemicals and materials with specific properties, such as polymers and dyes .
作用机制
The mechanism of action of [4-(5-Pyrimidinyl)phenyl]acetonitrile involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in DNA synthesis or repair, thereby exhibiting anticancer properties . The exact molecular targets and pathways depend on the specific derivative and its intended application.
相似化合物的比较
- [4-(5-Pyrimidinyl)phenyl]methanol
- [4-(5-Pyrimidinyl)phenyl]amine
- [4-(5-Pyrimidinyl)phenyl]carboxylic acid
Uniqueness: [4-(5-Pyrimidinyl)phenyl]acetonitrile is unique due to its nitrile functional group, which imparts distinct reactivity and properties compared to its analogs. The presence of the nitrile group allows for a wide range of chemical transformations, making it a versatile intermediate in organic synthesis .
属性
分子式 |
C12H9N3 |
|---|---|
分子量 |
195.22 g/mol |
IUPAC 名称 |
2-(4-pyrimidin-5-ylphenyl)acetonitrile |
InChI |
InChI=1S/C12H9N3/c13-6-5-10-1-3-11(4-2-10)12-7-14-9-15-8-12/h1-4,7-9H,5H2 |
InChI 键 |
OCPXAWQMINBLJY-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1CC#N)C2=CN=CN=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


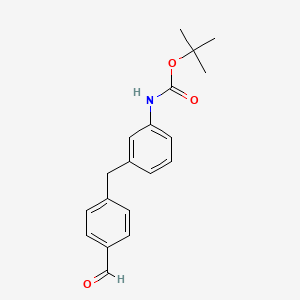
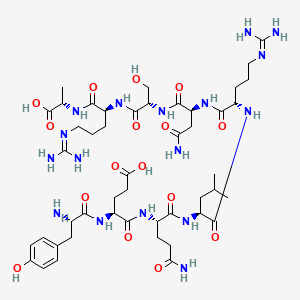
![5-(1-Methyl-1h-imidazol-2-yl)-1h-pyrrolo[2,3-b]pyridine](/img/structure/B13923240.png)
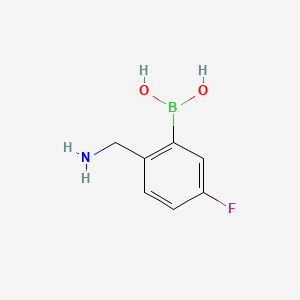
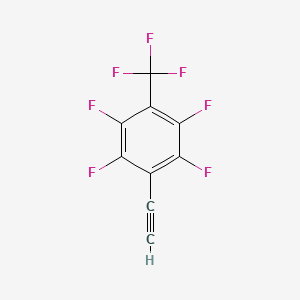
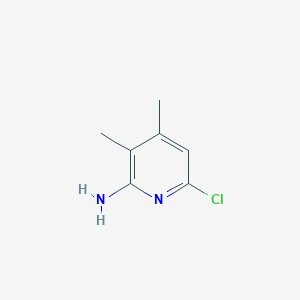
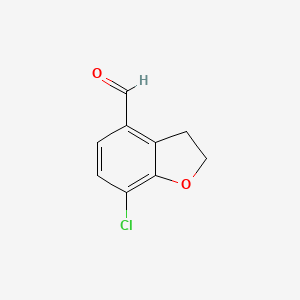
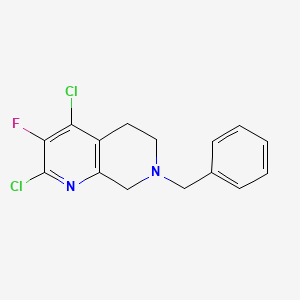
![2-(3-Aminopyrazolo[1,5-a]pyrimidin-5-yl)cyclopropanecarbonitrile](/img/structure/B13923292.png)
